molecular formula C18H13ClO4 B6463007 6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one CAS No. 2548982-91-6

6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one

Cat. No. B6463007
CAS RN: 2548982-91-6
M. Wt: 328.7 g/mol
InChI Key: KXLHHWNYDZGWRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds generally involves the Pechmann condensation, which is a method used in the synthesis of coumarins by the condensation of phenols with β-ketoesters in the presence of concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one” would consist of a coumarin backbone, which is a lactone of o-hydroxycinnamic acid. It would have a chlorine atom substituted at the 6th position and a 4-ethoxybenzoyl group at the 3rd position .


Chemical Reactions Analysis

Coumarins can undergo a variety of chemical reactions, including halogenation, nitration, and sulfonation. They can also undergo reactions with amines and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. Generally, coumarins are crystalline compounds that are well soluble in organic solvents but poorly soluble in water .

Mechanism of Action

The mechanism of action of coumarin derivatives can vary widely depending on their structure and the target molecules they interact with. Some coumarins have been found to have anticoagulant, anti-HIV, anti-cancer, and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with “6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one” would depend on its specific physical and chemical properties. Some coumarins can be toxic and may pose risks to human health .

Future Directions

Future research on “6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one” could focus on exploring its potential biological activities and developing methods for its synthesis. It could also involve studying its interactions with various biological targets .

properties

IUPAC Name

6-chloro-3-(4-ethoxybenzoyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-2-22-14-6-3-11(4-7-14)17(20)15-10-12-9-13(19)5-8-16(12)23-18(15)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLHHWNYDZGWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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